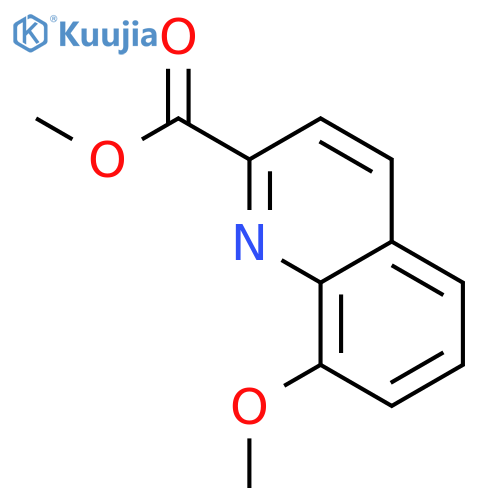

Cas no 78224-47-2 (Methyl 8-methoxyquinoline-2-carboxylate)

78224-47-2 structure

商品名:Methyl 8-methoxyquinoline-2-carboxylate

Methyl 8-methoxyquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 8-methoxyquinoline-2-carboxylate

- SCHEMBL4701058

- A865078

- 78224-47-2

- DTXSID80491356

- SB69535

- YNRMQTUOOLBRHW-UHFFFAOYSA-N

- Methyl8-methoxyquinoline-2-carboxylate

-

- MDL: MFCD19286700

- インチ: InChI=1S/C12H11NO3/c1-15-10-5-3-4-8-6-7-9(12(14)16-2)13-11(8)10/h3-7H,1-2H3

- InChIKey: YNRMQTUOOLBRHW-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC2=C1N=C(C=C2)C(=O)OC

計算された属性

- せいみつぶんしりょう: 217.07389321g/mol

- どういたいしつりょう: 217.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

Methyl 8-methoxyquinoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM145165-1g |

Methyl 8-methoxyquinoline-2-carboxylate |

78224-47-2 | 95% | 1g |

$480 | 2024-07-23 | |

| Chemenu | CM145165-1g |

Methyl 8-methoxyquinoline-2-carboxylate |

78224-47-2 | 95% | 1g |

$580 | 2021-08-05 | |

| Crysdot LLC | CD11057603-1g |

Methyl 8-methoxyquinoline-2-carboxylate |

78224-47-2 | 95+% | 1g |

$614 | 2024-07-18 | |

| Alichem | A189005706-1g |

Methyl 8-methoxyquinoline-2-carboxylate |

78224-47-2 | 95% | 1g |

$540.00 | 2023-09-01 | |

| Ambeed | A545197-1g |

Methyl 8-methoxyquinoline-2-carboxylate |

78224-47-2 | 95+% | 1g |

$485.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742613-1g |

Methyl 8-methoxyquinoline-2-carboxylate |

78224-47-2 | 98% | 1g |

¥5092.00 | 2024-07-28 |

Methyl 8-methoxyquinoline-2-carboxylate 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

78224-47-2 (Methyl 8-methoxyquinoline-2-carboxylate) 関連製品

- 20538-12-9(ethyl 7-methoxy-1H-indole-2-carboxylate)

- 67929-86-6(Methyl 5-Methoxy-1H-indole-2-carboxylate)

- 21141-35-5(8-Methoxyquinoline-2-carboxylic acid)

- 21638-90-4(Methyl 8-hydroxyquinoline-2-carboxylate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78224-47-2)Methyl 8-methoxyquinoline-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):436.0